Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate
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Overview
Description
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is an organic compound belonging to the pyran family It is characterized by a pyran ring structure with two ester groups and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate can be synthesized through the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in tetrahydrofuran (THF). The intermediate sodium salt is filtered, washed with THF, dissolved in water, and quenched with concentrated hydrochloric acid to yield the diester .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxo-4H-pyran-2,5-dicarboxylic acid.
Reduction: 4-hydroxy-4H-pyran-2,5-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-oxo-2H-pyran-4,5-dicarboxylate involves its reactivity as a geminally activated push-pull alkene. The enolate anion formed during reactions plays a crucial role in its chemical behavior, enabling ring-opening and heterocyclization reactions . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar structure but with ester groups at different positions.
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Methyl esters instead of ethyl esters.
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Contains additional methyl groups on the pyran ring .
Uniqueness
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is unique due to its specific ester and keto group positioning, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo ring-opening and heterocyclization reactions sets it apart from other pyran derivatives.
Properties
CAS No. |
101967-99-1 |
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Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
diethyl 6-oxopyran-3,4-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-3-15-10(13)7-5-9(12)17-6-8(7)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
JNTBSWTYKPYYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC=C1C(=O)OCC |
Origin of Product |
United States |
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